2-(Triethoxysilyl)anisole
Description
2-(Triethoxysilyl)anisole is a hybrid organosilane compound combining a methoxy-substituted aromatic ring (anisole moiety) with a triethoxysilyl group (-Si(OCH₂CH₃)₃). This structure confers unique physicochemical properties, such as hydrolytic reactivity from the silane group and aromatic stability from the anisole component.
The triethoxysilyl group enables covalent bonding with hydroxylated surfaces (e.g., metals, glass, or polymers) via hydrolysis and condensation reactions, making it valuable as a coupling agent in coatings and composites . The methoxy group on the aromatic ring enhances solubility in organic solvents and may participate in π-π interactions, improving compatibility with aromatic substrates . Applications likely span corrosion-resistant films, adhesives, and nanomaterials, though specific industrial uses require further validation.
Properties
Molecular Formula |
C13H22O4Si |
|---|---|
Molecular Weight |
270.40 g/mol |
IUPAC Name |
triethoxy-(2-methoxyphenyl)silane |
InChI |
InChI=1S/C13H22O4Si/c1-5-15-18(16-6-2,17-7-3)13-11-9-8-10-12(13)14-4/h8-11H,5-7H2,1-4H3 |
InChI Key |
NNNBKZHPEASMSV-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C1=CC=CC=C1OC)(OCC)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
*Estimated based on analogous structures.
Key Observations:
- Substituent Effects : The trifluoromethoxy group in 2-(Trifluoromethoxy)anisole introduces strong electron-withdrawing effects, altering reactivity compared to the electron-donating methoxy group in this compound .
Hydrolysis and Condensation
- This compound: Hydrolyzes to form silanol (-Si-OH) groups, enabling bonding to substrates. The aromatic ring may slow hydrolysis compared to aliphatic silanes, balancing reactivity and stability .
- Bis-1,2-[triethoxysilyl]ethane : Faster hydrolysis due to dual reactive sites, forming dense films for corrosion protection. Optimal electrodeposition potentials (e.g., -1.2 V vs. SCE) enhance film quality.
- 1,2-Bis(triethoxysilyl)ethylene : Ethylene linkage provides flexibility, useful in elastomer modifications.
Thermal and Chemical Stability
- Aromatic silanes like this compound exhibit superior thermal stability (decomposition >250°C) compared to aliphatic analogs (e.g., bis(triethoxysilyl)methane) due to the anisole moiety .
- The methoxy group in anisole derivatives facilitates electrophilic substitution (e.g., nitration, sulfonation), enabling functionalization for pharmaceuticals or dyes .
Industrial and Market Considerations
- Cost Factors : Triethoxysilyl compounds generally have higher production costs than simpler silanes due to complex synthesis. 2-(Trifluoromethoxy)anisole faces additional costs from fluorine handling .
- Regulatory Aspects: Silanes releasing ethanol during hydrolysis may require ventilation controls, while fluorinated analogs face stricter environmental regulations .
Research Findings and Performance Data
- Corrosion Protection : Bis-1,2-[triethoxysilyl]ethane films reduced corrosion current density on aluminum by 90% at -1.2 V , whereas this compound may prioritize adhesion over density.
- Catalytic Hydrogenation : Anisole derivatives with bulky substituents (e.g., triethoxysilyl) show slower hydrogenation rates than unsubstituted anisole, as observed in Ni–Cu catalyst studies .
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